Azotobactin

Description

Propriétés

Numéro CAS |

39748-05-5 |

|---|---|

Formule moléculaire |

C44H59N13O23 |

Poids moléculaire |

1138 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[(2S)-2-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[(5-hydroxy-4,11-dioxo-1,10,12-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-2,5,7,9(16)-tetraene-15-carbonyl)amino]propanoyl]amino]-4-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-hydroxybutanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C44H59N13O23/c45-43(79)46-6-1-2-18(34(69)52-23(15-60)33(68)47-14-29(64)55-31(41(75)76)32(67)42(77)78)48-35(70)19(4-8-58)50-38(73)24(16-61)53-36(71)20(5-9-59)49-37(72)21(12-30(65)66)51-39(74)25-3-7-56-40-22(54-44(56)80)10-17-11-27(62)28(63)13-26(17)57(25)40/h10-11,13,18-21,23-25,31-32,58-62,67H,1-9,12,14-16H2,(H,47,68)(H,48,70)(H,49,72)(H,50,73)(H,51,74)(H,52,69)(H,53,71)(H,54,80)(H,55,64)(H,65,66)(H,75,76)(H,77,78)(H3,45,46,79)/t18-,19-,20-,21-,23-,24-,25?,31-,32?/m0/s1 |

Clé InChI |

HIIOEEFXLUSDLO-JBCSJTSVSA-N |

SMILES |

C1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)NC(CC(=O)O)C(=O)NC(CCO)C(=O)NC(CO)C(=O)NC(CCO)C(=O)NC(CCCNC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C(=O)O)O)C(=O)O)O)NC2=O |

SMILES isomérique |

C1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCO)C(=O)N[C@@H](CCCNC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C(=O)O)O)C(=O)O)O)NC2=O |

SMILES canonique |

C1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)NC(CC(=O)O)C(=O)NC(CCO)C(=O)NC(CO)C(=O)NC(CCO)C(=O)NC(CCCNC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C(=O)O)O)C(=O)O)O)NC2=O |

Synonymes |

azotobactin |

Origine du produit |

United States |

Foundational & Exploratory

The Structure and Function of Azotobactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azotobactin, a high-affinity siderophore produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii, is a critical component in the organism's strategy for metal ion acquisition. This guide provides an in-depth examination of the complex structure of this compound and its multifaceted functions, extending beyond iron chelation to include the transport of other essential transition metals. We will explore the biosynthesis, transport, and regulation of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular pathways.

Introduction

Azotobacter vinelandii is a model organism for studying biological nitrogen fixation, a process catalyzed by the nitrogenase enzyme complex.[1] This enzymatic machinery has a substantial requirement for iron, as well as molybdenum or vanadium for alternative nitrogenases.[2] In iron-limited environments, A. vinelandii synthesizes and secretes siderophores, low-molecular-weight chelators, to scavenge these essential metals. This compound is a prominent fluorescent, pyoverdine-type chromopeptide siderophore produced under these conditions.[2][3] Its primary role is to sequester ferric iron (Fe³⁺) and transport it into the cell. However, its function is now understood to be broader, acting as a "metallophore" that also facilitates the uptake of molybdate (B1676688) and vanadate (B1173111), which are crucial for the different forms of nitrogenase.[1][2]

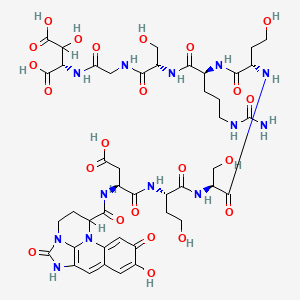

The Molecular Structure of this compound

This compound possesses a characteristic modular structure composed of a fluorescent chromophore linked to a peptide chain. This intricate architecture is directly responsible for its potent metal-chelating properties.

The Chromophore

The core of this compound's structure is a tetracyclic chromophore, identified as (1S)-8,9-dihydroxy-4-oxo-2,3,4,5-tetrahydro-1H,10cH-3a,5,10b-triazaacephenanthrylene-1-carboxylic acid.[4] This moiety is derived from 2,3-diamino-6,7-dihydroxyquinoline and is responsible for the characteristic yellow-green fluorescence of this compound.[3] The catechol group (8,9-dihydroxy) on the chromophore is one of the key iron-binding sites.[4]

The Peptide Chain

Attached to the chromophore is a decapeptide chain that contains a mix of proteinogenic and non-proteinogenic amino acids, as well as both L- and D-isomers. The exact sequence can vary between different this compound variants. For example, the sequence for this compound 87-I has been determined as L-Ser-D-Ser-L-Hse-Gly-D-threo-β-OH-Asp-L-Hse-L-Hse-L-Hse-D-N⁵-OH-N⁵-Acyl-Orn-L-Hse.[4] A common variant, this compound 87-II, features a C-terminal L-homoserine lactone.[4]

Metal Chelation Sites

This compound is a hexadentate ligand, meaning it forms six bonds with a central metal ion. The iron-coordinating groups are:

-

A catechol group on the chromophore.[4]

-

A β-hydroxy aspartic acid residue within the peptide chain.[4]

-

A hydroxamate group formed by N⁵-hydroxyornithine and β-hydroxybutyric acid at the C-terminal end of the peptide chain.[4]

These three distinct functional groups provide a high affinity and specificity for ferric iron.

Quantitative Data

Summarizing the quantitative physicochemical properties of this compound is crucial for understanding its function and for potential applications. While specific stability constants can vary with experimental conditions, the following table presents key available data.

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₄₄H₅₉N₁₃O₂₃ (for a representative structure) | [4] |

| Molecular Weight | ~1138 g/mol | [4] |

| Iron (Fe³⁺) Affinity | Very high; this compound forms a stable hexadentate complex. While a precise log K value is not readily available in the literature, it is comparable to other pyoverdine siderophores. | [2][3] |

| Molybdenum & Vanadium Binding | Forms strong complexes with molybdate and vanadate. The kinetics of complexation are faster than with Fe(III). | [1][2] |

| Fluorescence | Exhibits yellow-green fluorescence, which is quenched upon binding to iron. This property is often used for its detection and quantification. | [3] |

Function of this compound

Iron Acquisition

The primary and most well-understood function of this compound is to secure iron for the cell. In the aerobic, neutral pH environment of the soil, iron exists predominantly as insoluble ferric hydroxides, making it biologically unavailable. This compound, with its high affinity for Fe³⁺, solubilizes this iron and transports it back to the bacterial cell via a specific receptor-mediated uptake system.

Molybdenum and Vanadium Uptake

Nitrogen fixation in A. vinelandii can be catalyzed by three different nitrogenases: the primary molybdenum-iron (MoFe) nitrogenase, and the alternative vanadium-iron (VFe) and iron-only (FeFe) nitrogenases. This compound has been shown to be a "metallophore," capable of binding and facilitating the uptake of molybdate and vanadate, the essential cofactors for the MoFe and VFe nitrogenases, respectively.[1][2] Interestingly, the kinetics of complexation with molybdate and vanadate are faster than with ferric iron, providing a kinetic advantage in acquiring these metals even in the presence of excess iron.[2]

Regulation of Nitrogenase Expression

Molybdenum availability has been shown to influence the type of siderophore produced by A. vinelandii. In molybdenum-supplemented, iron-deficient media, this compound is the predominant siderophore, whereas catechol siderophores are more prevalent in molybdenum-free conditions.[5] This suggests a coordinated regulation between metal cofactor availability and the specific mechanisms for their acquisition.

Biosynthesis, Transport, and Regulation

The production and utilization of this compound are tightly regulated processes involving complex genetic and protein machinery.

Biosynthesis Pathway

This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) complex. NRPSs are large, multi-domain enzymes that act as an assembly line to build complex peptides. The genetic blueprint for this synthesis is encoded in a biosynthetic gene cluster (BGC). In A. vinelandii, two gene clusters have been identified that are involved in the production of this compound and catechol siderophores.[5] The NRPS machinery dictates the sequence and modification of the amino acid residues in the peptide chain.

Transport Mechanism

Once secreted, apo-Azotobactin (the metal-free form) binds to a target metal ion. The resulting metallo-Azotobactin complex is recognized by a specific outer membrane receptor. The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane. After entering the periplasm, the complex is likely bound by a periplasmic binding protein and transported across the cytoplasmic membrane by an ABC transporter. Inside the cytoplasm, the metal is released, possibly through a reduction of the metal ion, and the apo-siderophore can be recycled.

Regulation of Production

The biosynthesis of this compound is tightly regulated by the availability of iron. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.[6] In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, and the Fur-Fe²⁺ complex acts as a transcriptional repressor. It binds to a specific DNA sequence, known as the "Fur box," located in the promoter region of the this compound biosynthesis genes, thereby blocking their transcription.[6] When intracellular iron levels are low, Fur exists in its apo-form, which cannot bind to the Fur box. This relieves the repression and allows for the transcription of the biosynthesis genes and the production of this compound.

Experimental Protocols

The study of this compound involves a range of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound

This protocol is adapted from general methods for siderophore purification.

-

Bacterial Culture: Inoculate A. vinelandii in an iron-deficient minimal medium. To ensure iron limitation, the medium can be treated with Chelex-100 resin or supplemented with an iron chelator like 2,2'-bipyridyl. Incubate the culture with shaking for 24-48 hours.[7]

-

Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). Collect the supernatant, which contains the secreted this compound.[7]

-

Siderophore Adsorption: Acidify the supernatant to approximately pH 6.5. Add an adsorbent resin such as Amberlite XAD-4 (or similar) and stir for several hours at 4°C to allow the this compound to bind to the resin.[7]

-

Elution: Filter to collect the resin and wash with deionized water to remove unbound components. Elute the this compound from the resin using 100% methanol (B129727).[7]

-

Concentration: Evaporate the methanol from the eluate under reduced pressure to obtain the crude this compound extract.

-

HPLC Purification: Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid). Purify the this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Elute with a gradient of increasing acetonitrile concentration. Monitor the eluent with a UV-Vis detector at a wavelength appropriate for the chromophore (e.g., ~400 nm) and a fluorescence detector.[4][8]

-

Fraction Collection and Analysis: Collect the fractions corresponding to the fluorescent peaks. Verify the purity of the fractions by analytical HPLC and mass spectrometry.

Structural Elucidation

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare the purified this compound in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: Utilize high-resolution mass spectrometry (e.g., ESI-Q-TOF or Orbitrap) to determine the accurate mass of the parent ion and its fragmentation pattern (MS/MS). This data is used to confirm the elemental composition and to deduce the amino acid sequence by analyzing the fragmentation of the peptide backbone.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a highly purified and concentrated sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Perform a suite of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which helps in determining the sequence of amino acids and the 3D conformation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

HMBC (Heteronuclear Multiple Bond Correlation): To correlate protons with carbons that are 2-3 bonds away, which is crucial for linking amino acid residues and connecting the peptide chain to the chromophore.[4]

-

-

Data Analysis: The collective data from these experiments allows for the complete assignment of all proton, carbon, and nitrogen signals and the elucidation of the full covalent structure of this compound.

-

Conclusion

This compound is a sophisticated natural product with a structure finely tuned for the acquisition of essential metal ions. Its role as a metallophore highlights the intricate strategies evolved by microorganisms to thrive in nutrient-limited environments. A thorough understanding of this compound's structure, function, and regulatory networks is not only fundamental to microbial physiology but also presents opportunities for biotechnological applications, such as the development of novel antibiotics that target iron acquisition pathways or the use of siderophores in bioremediation. Further research into the specific quantitative aspects of its metal binding and the detailed molecular interactions with its transport machinery will continue to illuminate the vital role of this fascinating molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of the siderophore this compound in the bacterial acquisition of nitrogenase metal cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azotobacter vinelandii gene clusters for two types of peptidic and catechol siderophores produced in response to molybdenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Unveiling Azotobactin: A Technical Guide to its Discovery, Isolation, and Characterization from Azotobacter vinelandii

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azotobactin, a potent siderophore produced by the nitrogen-fixing bacterium Azotobacter vinelandii. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in environments where it is scarce. Due to its strong iron-binding properties and potential for biological activity, this compound is a subject of significant interest in various fields, including microbial ecology, biotechnology, and drug development.

This document details the pivotal moments in the discovery of this compound, outlines the meticulous experimental protocols for its isolation and purification, and presents a summary of the analytical techniques employed for its characterization. Quantitative data are presented in clear, structured tables for ease of comparison, and key processes are visualized through detailed diagrams.

Discovery and Significance

Azotobacter vinelandii, a well-studied model organism for biological nitrogen fixation, was identified as a producer of fluorescent, iron-chelating compounds under iron-limiting conditions.[1] Early research focused on a group of yellow-green fluorescent peptides, later classified as pyoverdins, with this compound being a prominent member.[2] Subsequent studies elucidated the structure of this compound, revealing a chromophore linked to a peptide chain, which is responsible for its characteristic fluorescence and iron-chelating activity.[3][4]

The significance of this compound extends beyond its primary role in iron acquisition for the bacterium's metabolic needs, including nitrogen fixation.[5][6] Research has shown that this compound can also bind to other essential metals like molybdenum and vanadium, which are cofactors for nitrogenase enzymes.[5][6] This suggests a broader role for this compound as a "metallophore," crucial for the overall metal homeostasis of A. vinelandii.[6] Furthermore, the ability of this compound to sequester iron has implications for biocontrol, as it can limit the availability of this essential nutrient for pathogenic microorganisms.

Experimental Protocols

Culture of Azotobacter vinelandii for this compound Production

The production of this compound is induced under iron-deficient conditions. The following protocol describes the preparation of a suitable culture medium and the cultivation of A. vinelandii.

2.1.1. Iron-Deficient Culture Medium

A modified Burk's medium is commonly used to cultivate A. vinelandii for siderophore production.[1]

Table 1: Composition of Modified Burk's Medium

| Component | Concentration (g/L) |

| Sucrose | 20.0 |

| K₂HPO₄ | 0.8 |

| KH₂PO₄ | 0.2 |

| MgSO₄·7H₂O | 0.2 |

| CaSO₄·2H₂O | 0.1 |

| Na₂MoO₄·2H₂O | 0.001 |

Protocol:

-

Dissolve all components except sucrose in distilled water.

-

To ensure iron limitation, it is crucial to use high-purity water and glassware that has been treated to remove trace metals.

-

Adjust the pH of the medium to 7.2-7.4.

-

Autoclave the medium at 121°C for 15 minutes.

-

Prepare a separate, concentrated solution of sucrose, autoclave it, and add it aseptically to the cooled medium to the final concentration. This prevents caramelization of the sugar during autoclaving.

2.1.2. Inoculation and Incubation

-

Prepare a seed culture of Azotobacter vinelandii (e.g., ATCC 12837) in a nutrient-rich medium.

-

Inoculate the iron-deficient Burk's medium with the seed culture (typically a 1-5% v/v inoculum).

-

Incubate the culture at 28-30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration.

-

Monitor the culture for growth and the appearance of the characteristic yellow-green fluorescence, which indicates the production of this compound. This is typically observed in the late logarithmic to early stationary phase of growth.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the culture supernatant.

2.2.1. Extraction

-

After sufficient incubation, harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Collect the cell-free supernatant, which contains the secreted this compound.

-

Acidify the supernatant to a pH of approximately 2.0 with a suitable acid (e.g., HCl).

-

Perform a solvent extraction using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a high yield.

-

Pool the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract of this compound.

2.2.2. Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for purifying this compound from the crude extract.

Table 2: HPLC Parameters for this compound Purification

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 380-400 nm (for the chromophore) and fluorescence detector (Excitation: ~400 nm, Emission: ~460 nm) |

Protocol:

-

Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the major peaks that exhibit the characteristic absorbance and fluorescence of this compound.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain purified this compound as a powder.

Characterization of this compound

A combination of spectroscopic techniques is used to confirm the identity and structure of the isolated this compound.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: this compound exhibits a characteristic absorption spectrum with a maximum absorbance around 380-400 nm, which is attributed to its chromophore.[2]

-

Fluorescence Spectroscopy: The fluorescent nature of this compound allows for highly sensitive detection. It typically shows an excitation maximum around 400 nm and an emission maximum around 460 nm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of this compound and its fragments, which aids in confirming its elemental composition and peptide sequence.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC) are employed to elucidate the detailed chemical structure of this compound, including the amino acid sequence and the structure of the chromophore.[3]

Table 3: Spectroscopic Data for this compound

| Technique | Characteristic Feature | Reference |

| UV-Visible Spectroscopy | Absorbance maximum at ~380-400 nm | [2] |

| Fluorescence Spectroscopy | Excitation max: ~400 nm, Emission max: ~460 nm | [2] |

| Mass Spectrometry | Provides exact molecular weight and fragmentation pattern | [3] |

| NMR Spectroscopy | Elucidates detailed chemical structure and amino acid sequence | [3] |

Visualizing Key Processes

Experimental Workflow for this compound Isolation and Purification

The following diagram illustrates the overall workflow for obtaining pure this compound from an A. vinelandii culture.

Caption: Workflow for this compound Isolation and Purification.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The genes responsible for this synthesis are organized in a biosynthetic gene cluster.

Caption: Simplified Biosynthetic Pathway of this compound.

Regulation of this compound Production

The production of this compound is tightly regulated in response to iron availability. The ferric uptake regulator (Fur) protein plays a central role in this process.

Caption: Regulation of this compound Production by Iron.

Conclusion

This technical guide provides a foundational understanding of the discovery, isolation, and characterization of this compound from Azotobacter vinelandii. The detailed protocols and compiled data serve as a valuable resource for researchers initiating or advancing their work on this fascinating siderophore. The intricate structure and biological functions of this compound continue to present exciting opportunities for further investigation, with potential applications in agriculture, environmental science, and medicine. The methodologies outlined herein provide a robust starting point for unlocking the full potential of this remarkable natural product.

References

- 1. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BGC0002433 [mibig.secondarymetabolites.org]

- 3. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zn Increases Siderophore Production in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Azotobactin: A Technical Guide to its Core Biological Role as a Siderophore

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is a critical limiting nutrient for nearly all microorganisms. In response to iron scarcity, the aerobic, nitrogen-fixing soil bacterium Azotobacter vinelandii synthesizes and secretes Azotobactin, a high-affinity, peptide-based siderophore. This technical guide provides an in-depth examination of the molecular structure, multifaceted biological roles, and regulatory mechanisms governing this compound. Beyond its primary function in ferric iron (Fe³⁺) acquisition, this compound plays a crucial secondary role as a "metallophore," facilitating the uptake of molybdenum and vanadium, essential cofactors for the nitrogenase enzyme. This document details the intricate mechanisms of metal chelation, transport, and regulation, presents quantitative data on its production, and provides standardized protocols for its detection and analysis.

Introduction to Siderophore Biology

Iron's essentiality in fundamental cellular processes, such as respiration and DNA synthesis, is contrasted by its extremely low bioavailability in aerobic, neutral pH environments, where it predominantly exists as insoluble ferric hydroxides. To overcome this, bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores—low molecular weight organic molecules with an exceptionally high affinity for ferric iron[1]. These molecules are secreted to scavenge Fe³⁺, forming a soluble complex that is then recognized by specific receptors on the bacterial cell surface for internalization[2]. Azotobacter vinelandii, a model organism for studying biological nitrogen fixation, relies heavily on this strategy, producing a suite of siderophores, with this compound being a key player in its metabolic and survival strategies[3][4].

Molecular Structure and Chelation Chemistry

This compound is a fluorescent chromopeptide siderophore, belonging to the pyoverdine family. Its structure consists of two main parts: a dihydroxyquinoline chromophore and a peptide chain composed of both L- and D-amino acids, including non-proteinogenic derivatives[5].

The remarkable iron-chelating capability of this compound arises from three distinct functional groups that act in concert to form a stable, hexadentate octahedral complex with Fe³⁺[5][6][7]:

-

A Catechol Group: Located on the chromophore.

-

An α-Hydroxycarboxylic Acid Group: Found within the peptide chain (derived from β-threo-hydroxyaspartic acid).

-

A Hydroxamate Group: Positioned at the C-terminal end of the peptide chain.

This unique combination of chelating moieties gives this compound an extremely high affinity and specificity for ferric iron[5].

The Biological Role in Metal Acquisition

Primary Role: High-Affinity Iron Scavenging

The principal biological function of this compound is to secure iron for the cell. The process is a highly coordinated, multi-step pathway energized by the proton motive force of the inner membrane.

The workflow for this compound-mediated iron acquisition involves several key stages:

-

Biosynthesis and Secretion: Under iron-deficient conditions, the this compound biosynthetic gene clusters are expressed, and the synthesized molecule is secreted into the extracellular environment.

-

Iron Chelation: Extracellular this compound binds to environmental Fe³⁺ with high affinity.

-

Receptor Recognition: The resulting ferric-Azotobactin complex is recognized by a specific TonB-dependent transporter (TBDT) in the outer membrane[8][9].

-

Transport: Energy transduced from the inner membrane by the TonB-ExbB-ExbD complex facilitates the translocation of the ferric-siderophore complex across the outer membrane into the periplasm[2][10][11].

-

Internalization & Release: The complex is then transported across the inner membrane into the cytoplasm, likely via an ABC transporter. Inside the cell, iron is released from this compound, often through the reduction of Fe³⁺ to the more soluble Fe²⁺, which has a much lower affinity for the siderophore[5].

Secondary Role: Molybdenum and Vanadium Acquisition

Nitrogen fixation, catalyzed by the nitrogenase enzyme, is metabolically expensive and requires specific metal cofactors—primarily molybdenum (Mo) or, alternatively, vanadium (V). This compound serves a critical secondary function in acquiring these metals. It forms strong complexes with molybdate (B1676688) and vanadate (B1173111), and these complexes are taken up by regulated transport systems[12].

Interestingly, the kinetics of molybdate and vanadate complexation by this compound are significantly faster than that of Fe³⁺. This kinetic advantage allows A. vinelandii to efficiently scavenge these essential nitrogenase cofactors even in the presence of excess iron, for which this compound has a higher thermodynamic affinity[12]. This dual functionality highlights its role as a versatile "metallophore" rather than a simple siderophore[12].

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by the availability of key metals, ensuring that the metabolically expensive synthesis is only initiated when necessary.

-

Iron Repression: Like most siderophore systems, this compound biosynthesis is primarily regulated by iron availability. In iron-replete conditions, a global repressor protein, the Ferric Uptake Regulator (Fur), binds to iron and represses the transcription of the this compound biosynthetic gene cluster. When iron levels are low, the repression is lifted, and synthesis proceeds.

-

Molybdenum Influence: Molybdenum availability also modulates siderophore production in A. vinelandii. In iron-deficient environments, the presence of molybdenum favors the production of this compound, while molybdenum-free conditions lead to a predominance of catechol-type siderophores[13]. This suggests a complementary system where the bacterium can prioritize the synthesis of the siderophore best suited for acquiring the most critically needed metals for nitrogen fixation[13].

Quantitative Data Summary

The production of siderophores by A. vinelandii is highly dependent on the specific trace metal limitations in the environment.

Table 1: Siderophore Production under Varied Metal Conditions

| Growth Condition | This compound Conc. (µM) | Protochelin (Catechol) Conc. (µM) | Vibrioferrin Conc. (µM) | Reference |

|---|---|---|---|---|

| Iron-Replete | Not Detected | Not Detected | ~1 | [4] |

| Iron-Limited | ~2-5 | ~5-10 | ~15-25 | [4] |

| Molybdenum-Limited | Repressed | Increased | Repressed | [14] |

| Vanadium-Limited | Repressed | Low | Repressed | [14] |

Note: Values are approximate and can vary based on specific strain and culture conditions. Protochelin is a representative catechol siderophore. Vibrioferrin is another major siderophore produced by A. vinelandii.

Table 2: Metal-Binding Properties of this compound

| Metal Ion | Property | Value/Observation | Reference |

|---|---|---|---|

| Fe³⁺ | Affinity | Very High (Stability not decreased by α-hydroxycarboxylic group) | [5] |

| Fe³⁺ | Redox Potential | Consistent with iron release via reduction to Fe²⁺ | [5] |

| MoO₄²⁻ / VO₄³⁻ | Complexation | Forms strong complexes; kinetics are faster than with Fe³⁺ |[12] |

Experimental Methodologies

Protocol 1: Detection and Semi-Quantification via CAS Agar (B569324) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores based on their ability to remove iron from a blue-colored Fe-CAS-dye complex, resulting in a color change to orange/yellow[15][16][17].

Methodology:

-

Preparation of CAS Agar:

-

Prepare the blue CAS assay solution by carefully mixing solutions of Chrome Azurol S, FeCl₃, and the detergent hexadecyltrimethylammonium bromide (HDTMA) as described by Schwyn and Neilands (1987)[15][16].

-

Autoclave a suitable iron-limited agar medium and cool to approximately 50°C.

-

Aseptically mix the sterile CAS assay solution with the molten agar (typically a 1:9 ratio) and pour into sterile Petri dishes[18]. All glassware must be acid-washed to remove trace iron[15].

-

-

Inoculation:

-

Grow the A. vinelandii strain in an iron-limited liquid medium to induce siderophore production.

-

Spot 5-10 µL of the liquid culture onto the center of a CAS agar plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for A. vinelandii (e.g., 28-30°C) for 2-7 days[15].

-

-

Observation and Measurement:

-

Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background.

-

Measure the diameter of the colony and the diameter of the halo.

-

-

Data Analysis:

-

Calculate the Siderophore Production Index (SPI) as follows: SPI = (Halo Diameter - Colony Diameter) / Colony Diameter

-

Protocol 2: Quantification by HPLC

For precise quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Methodology:

-

Sample Preparation:

-

Grow A. vinelandii in a defined, iron-limited liquid medium.

-

Harvest the culture at the stationary phase and centrifuge to pellet the cells.

-

Filter the cell-free supernatant through a 0.22 µm filter to remove any remaining cells and debris[4].

-

-

Solid-Phase Extraction (Optional but Recommended):

-

Acidify the supernatant and pass it through a solid-phase extraction cartridge (e.g., C18 or Amberlite XAD) to concentrate the siderophores and remove salts[19].

-

Wash the cartridge and elute the bound siderophores with methanol (B129727). Evaporate the methanol and reconstitute the sample in the initial mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% TFA/formic acid (Solvent B)[19].

-

Detection: Monitor the elution profile using a photodiode array (PDA) detector. This compound has a characteristic absorbance maximum around 380-400 nm.

-

-

Quantification:

-

Prepare a standard curve using purified this compound of known concentration.

-

Integrate the peak area corresponding to this compound in the sample chromatogram and determine its concentration by interpolating from the standard curve[4].

-

Protocol 3: Ferric Iron Uptake Assay

This assay measures the rate of transport of the ferric-Azotobactin complex into the cells using radioactive iron (⁵⁵Fe).

Methodology:

-

Cell Preparation:

-

Grow A. vinelandii to mid-log phase in iron-limited medium to induce the expression of siderophore uptake systems.

-

Harvest cells by centrifugation, wash with an iron-free buffer (e.g., MES-buffered saline) to remove secreted siderophores, and resuspend to a defined optical density (e.g., OD₆₀₀ of 0.5)[20].

-

-

Preparation of ⁵⁵Fe-Azotobactin:

-

Mix a solution of radioactive ⁵⁵FeCl₃ with purified, iron-free this compound. Use a slight molar excess of the siderophore to ensure all ⁵⁵Fe is chelated[20].

-

-

Uptake Measurement:

-

Initiate the assay by adding the ⁵⁵Fe-Azotobactin complex to the cell suspension (e.g., to a final concentration of 30 nM)[20].

-

At specific time points (e.g., 0, 1, 3, 5, 10 minutes), take aliquots of the suspension and immediately filter them through a 0.45 µm nitrocellulose membrane to trap the cells[20][21].

-

Wash the filters rapidly with buffer to remove non-internalized ⁵⁵Fe-Azotobactin.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the internalized radioactivity (in counts per minute or converted to pmol) against time to determine the initial rate of iron uptake.

-

Applications and Significance

The biological roles of this compound have significant implications for research and development:

-

Agriculture: As a product of a plant growth-promoting rhizobacterium (PGPR), this compound contributes to the biofertilizer effect of A. vinelandii by improving iron nutrition for plants and potentially suppressing phytopathogens through iron competition.

-

Bioremediation: The strong chelating properties of this compound can be explored for the remediation of environments contaminated with heavy metals.

-

Drug Development: The highly specific TonB-dependent transport system for ferric-Azotobactin represents a potential "Trojan Horse" pathway. By conjugating antimicrobial agents to this compound or its mimics, it may be possible to deliver drugs specifically and efficiently into pathogenic bacteria that express cognate receptors.

References

- 1. The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex of ferric-enterobactin with its transporter from Pseudomonas aeruginosa suggests a two-site model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure elucidation of this compound 87, isolated from Azotobacter vinelandii ATCC 12837 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The TonB‐Dependent Transport System Facilitates the Uptake of Inorganic Metal Mediators in Pseudomonas putida KT2440 in a Bioelectrochemical System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Azotobacter vinelandii gene clusters for two types of peptidic and catechol siderophores produced in response to molybdenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Siderophore Detection assay [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. journals.asm.org [journals.asm.org]

A Technical Guide to Azotobactin-Mediated Iron Uptake in Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms governing iron acquisition by the siderophore Azotobactin, primarily in the bacterium Azotobacter vinelandii. It details the transport pathway, regulatory networks, quantitative interaction data, and key experimental protocols for studying this essential process.

Core Mechanism of this compound-Mediated Iron Uptake

Iron is a critical but often scarce nutrient for bacteria. To overcome this limitation, bacteria like Azotobacter vinelandii synthesize and secrete high-affinity iron chelators known as siderophores.[1][2] this compound is a highly fluorescent, pyoverdine-like siderophore that employs a sophisticated, multi-step mechanism to capture and internalize ferric iron (Fe³⁺).[3][4]

The structure of this compound is a chromopeptide, featuring three distinct iron-coordinating groups: a catechol, a hydroxamate, and an α-hydroxycarboxylic acid.[3][4] This hexadentate structure allows it to form a highly stable octahedral complex with Fe³⁺.[3][4] The uptake process is an active transport system that spans the bacterial cell envelope.

The key stages of the mechanism are as follows:

-

Synthesis and Secretion: Under iron-deficient conditions, the expression of genes for this compound synthesis is induced. The apo-siderophore (iron-free) is then secreted into the extracellular environment.[1][3]

-

Iron Chelation: Extracellular this compound scavenges and binds to insoluble Fe³⁺, forming a stable ferri-azotobactin complex.[3][5]

-

Outer Membrane Recognition and Transport: The ferri-azotobactin complex is recognized by a specific TonB-dependent transporter (TBDT) located in the outer membrane.[6][7]

-

Energy Transduction: The transport across the outer membrane is an energy-dependent process. It is powered by the TonB-ExbB-ExbD complex, which transduces the proton motive force from the cytoplasmic membrane to the outer membrane TBDT, inducing a conformational change that allows the ferri-siderophore to enter the periplasm.[6][8][9][10]

-

Periplasmic and Inner Membrane Transport: Once in the periplasm, the ferri-azotobactin complex is bound by a periplasmic binding protein, which shuttles it to an ATP-binding cassette (ABC) transporter in the inner membrane for translocation into the cytoplasm.[7][11]

-

Intracellular Iron Release: Inside the cytoplasm, iron is released from this compound. This is often accomplished via the reduction of Fe³⁺ to the more soluble Fe²⁺ by a ferric reductase, freeing the iron for use in metabolic pathways and allowing the apo-siderophore to be potentially recycled.[3][11]

Regulatory Control: The Fur-Mediated Iron Response

The synthesis of this compound and its transport machinery is tightly regulated to maintain iron homeostasis and prevent toxicity from iron overload. The primary regulator of this system is the Ferric Uptake Regulator (Fur) protein.[6][12] Fur functions as a transcriptional repressor that is sensitive to intracellular iron levels.[13][14]

-

High-Iron Conditions (Repression): When intracellular iron is abundant, ferrous iron (Fe²⁺) acts as a corepressor, binding to the Fur protein.[13] The Fur-Fe²⁺ holo-repressor complex has a high affinity for specific DNA sequences known as "Fur boxes," which are located in the promoter regions of iron-regulated genes, including those for this compound synthesis and transport.[6][14] Binding of the Fur-Fe²⁺ complex to the Fur box physically blocks RNA polymerase, thereby repressing transcription.[14]

-

Low-Iron Conditions (De-repression): Under iron starvation, the intracellular Fe²⁺ concentration drops, causing Fe²⁺ to dissociate from the Fur protein. Apo-Fur (without bound iron) undergoes a conformational change and can no longer bind to the Fur box.[14] This lifts the repression, allowing for the transcription of the this compound-related genes and subsequent production of the siderophore and its transporters.[13]

Quantitative Data on Siderophore-Iron Interactions

| Siderophore (Organism) | Type | Binding Affinity (log K) | pFe Value | Transport Kₘ | Transport Vₘₐₓ | Reference |

| Enterobactin (E. coli) | Catecholate | 49 - 52 | 35.5 | ~1 - 9 nM | ~200 pmol/min/10⁹ cells | [15][16] |

| Chrysobactin (D. dadantii) | Catecholate | Not specified | Not specified | ~30 nM | ~90 pmol/mg·min | [17] |

| Ferrichrome (U. sphaerogena) | Hydroxamate | 29.1 | 25.4 | Not specified | Not specified | [15] |

Experimental Protocols

Studying the this compound iron uptake system involves a series of established biochemical and microbiological assays.

Protocol 1: Siderophore Detection with Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores. It works on the principle of competition, where a siderophore removes iron from a blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[18][19][20]

Methodology:

-

Prepare CAS Assay Solution:

-

Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.[18]

-

Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[18]

-

Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.[18]

-

Slowly mix Solution 1 and Solution 2. While stirring, slowly add this mixture to Solution 3. The final solution will be dark blue. Autoclave and store in the dark.[18]

-

-

Culture Preparation: Grow A. vinelandii in an iron-limited liquid medium to induce siderophore production.[18]

-

Cell-Free Supernatant: Centrifuge the bacterial culture to pellet the cells. Collect the cell-free supernatant, which contains the secreted siderophores.[18]

-

Liquid Assay:

-

In a microplate well or cuvette, mix 0.5 ml of the supernatant with 0.5 ml of the CAS assay solution.[18]

-

Use 0.5 ml of uninoculated sterile medium mixed with 0.5 ml of CAS solution as a reference.[18]

-

Incubate at room temperature for approximately 20-60 minutes.

-

Measure the absorbance of the sample (A) and the reference (Ar) at 630 nm.

-

-

Data Analysis: Calculate siderophore units as: [(Ar - A) / Ar] × 100.[17]

References

- 1. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial iron transport: coordination properties of this compound, the highly fluorescent siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron Homeostasis in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ferric Uptake Regulator Fur Coordinates Siderophore Production and Defense against Iron Toxicity and Oxidative Stress and Contributes to Virulence in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Fluorescent Properties of Azotobactin and its Iron Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azotobactin, a prominent member of the pyoverdine class of siderophores, is a high-affinity iron-chelating molecule produced by the nitrogen-fixing bacterium Azotobacter vinelandii. Beyond its critical biological role in iron acquisition, this compound possesses intrinsic fluorescent properties that are exquisitely sensitive to the binding of ferric iron (Fe³⁺). This technical guide provides an in-depth exploration of these properties, detailing the significant changes that occur upon complexation with iron. It includes a summary of quantitative photophysical data, comprehensive experimental protocols for characterization, and visualizations of the underlying biological and experimental processes. This information is crucial for researchers leveraging this compound and similar siderophores in fields ranging from microbial ecology to the development of novel biosensors and therapeutic agents.

Introduction to this compound

Under iron-deficient conditions, Azotobacter vinelandii secretes this compound, a yellow-green fluorescent peptide, to scavenge ferric iron from the environment.[1] Structurally, this compound is a chromopeptide siderophore. Its fluorescence originates from a dihydroxyquinoline-derived chromophore, which is attached to a peptide chain.[2] This peptide chain contains specific functional groups—a catechol group on the chromophore, a hydroxamate group, and an α-hydroxycarboxylic acid group—that collectively form a hexadentate coordination complex with Fe³⁺, binding it with extremely high affinity.[3]

The most significant feature of this compound's fluorescence is its response to iron binding. The iron-free form, or apo-Azotobactin, is highly fluorescent. Upon chelating Fe³⁺ to form ferri-Azotobactin, this fluorescence is almost entirely extinguished.[4] This dramatic "on-off" switching behavior makes this compound a valuable natural tool for iron sensing and quantification.

Photophysical Properties: Apo- vs. Ferri-Azotobactin

The fluorescence of this compound is governed by its electronic structure, which is profoundly altered by the coordination of a paramagnetic metal ion like Fe³⁺.

Apo-Azotobactin (Iron-Free)

In its iron-free state, the this compound chromophore can be efficiently excited by UV-A/violet light, leading to a strong fluorescence emission in the blue-green region of the spectrum.

-

Excitation & Emission: Apo-Azotobactin exhibits a distinct fluorescence excitation maximum at approximately 380 nm and an emission maximum around 490 nm when measured in acetate buffer (pH 4.4).[4]

-

Fluorescence Lifetime (τ): A specific fluorescence lifetime for this compound has not been reported in the surveyed literature. For context, other endogenous bacterial fluorophores such as flavins exhibit lifetimes in the range of 0.8 to 4.2 nanoseconds.[6] The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Ferri-Azotobactin (Iron-Bound Complex)

The binding of Fe³⁺ leads to the formation of a stable, non-fluorescent octahedral complex, resulting in efficient fluorescence quenching.[4]

-

Mechanism of Quenching: The quenching of this compound fluorescence upon binding Fe³⁺ is a result of energy transfer processes. The paramagnetic nature of the high-spin d⁵ Fe³⁺ ion provides non-radiative decay pathways for the excited chromophore. This allows the excited state energy to be dissipated as heat rather than being emitted as a fluorescent photon, effectively "turning off" the fluorescence.

-

Fluorescence Quantum Yield (Φ_F_): The quantum yield of ferri-Azotobactin approaches zero. The quenching is highly efficient and occurs in a concentration-dependent manner, where increasing concentrations of Fe³⁺ lead to a proportional decrease in fluorescence intensity.[4]

-

Fluorescence Lifetime (τ): Concomitant with quenching, the fluorescence lifetime of the ferri-Azotobactin complex is expected to be extremely short (in the picosecond range or faster), as the non-radiative decay pathways rapidly depopulate the excited state.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for this compound in its apo and iron-bound forms.

| Parameter | Apo-Azotobactin (Iron-Free) | Ferri-Azotobactin (Fe³⁺-Bound) | Reference(s) |

| Excitation Maximum (λ_ex_) | ~380 nm | - (Absorbs in visible region) | [4] |

| Emission Maximum (λ_em_) | ~490 nm | None (Fluorescence is quenched) | [4] |

| Appearance | Yellow-Green, Fluorescent | Reddish-Brown, Non-Fluorescent | [1] |

| Fluorescence Quantum Yield (Φ_F_) | Not Reported (Fluorescent) | ~ 0 (Non-Fluorescent) | [4][5] |

| Fluorescence Lifetime (τ) | Not Reported (Expected ns range) | Not Reported (Expected ps range) | [6] |

Note: "Not Reported" indicates that specific, peer-reviewed quantitative values for this compound were not found in the searched literature.

Experimental Protocols

Accurate characterization of this compound's fluorescent properties requires careful sample preparation and standardized measurement techniques.

Protocol: Isolation and Purification of Apo-Azotobactin

This protocol is adapted from methodologies for siderophore isolation from Azotobacter vinelandii.[7][8]

-

Culture Preparation: Grow Azotobacter vinelandii in an iron-limited medium (e.g., modified Burk's medium with a chelator like EDDHA to further limit iron availability) to induce siderophore production.[8] Incubate for 24-72 hours with shaking.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted siderophores.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

Solid-Phase Extraction (SPE):

-

Acidify the supernatant slightly (e.g., with TFA to a final concentration of 0.03%).[7]

-

Pass the acidified supernatant through a reversed-phase SPE column (e.g., C18 or Oasis HLB).[7]

-

Wash the column with acidified water to remove salts and hydrophilic impurities.

-

Elute the siderophores using a methanol gradient (e.g., 50% methanol followed by 100% methanol).[7]

-

-

Purification: Further purify the this compound fraction using High-Performance Liquid Chromatography (HPLC) on a reversed-phase column, monitoring the eluent for fluorescence (λ_ex_ = 380 nm, λ_em_ = 490 nm) to identify the correct peak.

-

Verification: Confirm the purity and identity of the isolated this compound using mass spectrometry. Ensure the final product is iron-free by checking for the absence of absorbance in the ~400-500 nm range characteristic of the ferri-siderophore complex.

Protocol: Preparation of Ferri-Azotobactin

-

Stock Solutions: Prepare a stock solution of purified apo-Azotobactin in a suitable buffer (e.g., 0.05 M acetate buffer, pH 4.4).[4] Prepare a standardized stock solution of FeCl₃ in dilute acid (e.g., 0.01 M HCl) to prevent precipitation.

-

Titration: To a solution of apo-Azotobactin of known concentration, perform a titration by adding small, precise aliquots of the FeCl₃ solution.

-

Incubation: Allow the solution to incubate for a few minutes after each addition to ensure complete complex formation.

-

Monitoring: Monitor the complex formation by measuring the decrease in fluorescence intensity at 490 nm and the increase in absorbance characteristic of the ferri-Azotobactin complex.

Protocol: Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol uses the comparative method, which calculates the quantum yield of a sample relative to a well-characterized standard.[9][10]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_std_) that has absorption and emission properties as close as possible to this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_std_ ≈ 0.58).[9]

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is critical to avoid inner filter effects.[9]

-

Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength (e.g., 350 nm for Quinine Sulfate).

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and detector settings for all measurements.

-

The spectra must be spectrally corrected for the instrument's response.[11]

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard. The resulting plots should be linear.

-

Calculate the slope (gradient, m) of each line.

-

The quantum yield of the this compound sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (m_sample_ / m_std_) × (n_sample_² / n_std_²) where n is the refractive index of the solvent used for the sample and standard.[10] If the same solvent is used, the refractive index term cancels out.

-

Protocol: Measurement of Fluorescence Lifetime (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[12][13]

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond pulsed diode laser or LED) with an excitation wavelength close to 380 nm. The detector should be a fast, high-gain single-photon sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

Sample Preparation: Prepare a dilute solution of apo-Azotobactin in a suitable buffer within a cuvette. The concentration should be adjusted to ensure the photon detection rate is less than 5% of the laser repetition rate to avoid pulse pile-up artifacts.[12]

-

Instrument Response Function (IRF): Measure the IRF of the system by using a light-scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. The IRF represents the time resolution limit of the instrument.[14]

-

Data Acquisition: Excite the this compound sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between each excitation pulse and the arrival of a subsequent fluorescence photon. This process is repeated millions of times to build a histogram of photon counts versus time.

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay curve.

-

Perform an iterative reconvolution fit of the experimental decay data with the measured IRF. The data is typically fitted to a mono- or multi-exponential decay model.

-

The fitting procedure yields the fluorescence lifetime(s) (τ) of the sample.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's fluorescence and function.

References

- 1. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthesis of pyoverdines [microbialcell.com]

- 3. Pyoverdine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyoverdine, a siderophore from Pseudomonas aeruginosa, translocates into C. elegans, removes iron, and activates a distinct host response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Flavin-Related Cellular Autofluorescence to Monitor Processes in Microbial Biotechnology [mdpi.com]

- 7. The Siderophore Metabolome of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. iss.com [iss.com]

- 10. agilent.com [agilent.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. edinst.com [edinst.com]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 14. picoquant.com [picoquant.com]

A Technical Guide to the Chemical Variants and Derivatives of Azotobactin

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azotobactin, a pyoverdine-like siderophore produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii, is a highly efficient metal-chelating agent crucial for the bacterium's acquisition of essential metals. Its complex structure, featuring a fluorescent chromophore linked to a peptide backbone, offers multiple sites for chemical modification. This document provides an in-depth overview of the known chemical variants and derivatives of this compound, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of relevant biological and experimental pathways. The exploration of these variants is critical for understanding their structure-activity relationships and harnessing their potential in fields ranging from drug delivery to bioremediation.

Core Structure and Function of this compound

This compound is a member of the pyoverdine family of siderophores, characterized by a dihydroxyquinoline-derived chromophore responsible for its fluorescent properties. This chromophore is attached to a peptide chain of varying length and composition depending on the specific variant. The remarkable metal-binding capability of this compound stems from three distinct iron(III) binding sites:

-

A catechol group on the chromophore.

-

An α-hydroxycarboxylic acid function within the peptide chain (e.g., β-threo-hydroxyaspartic acid).

-

A hydroxamate group at the C-terminal end of the peptide chain.

This multi-dentate chelation results in a very high affinity for ferric iron (Fe³⁺). However, research has shown that this compound's role extends beyond iron acquisition. It also forms strong, kinetically favorable complexes with molybdate and vanadate, essential cofactors for the nitrogenase enzyme. This classifies this compound not just as a siderophore, but as a "metallophore," a broader term for molecules involved in the uptake of various essential metals.

Chemical Variants and Derivatives of this compound

The structural diversity of this compound arises from both natural biosynthesis and potential synthetic modification. A. vinelandii is known to produce a suite of related siderophores, including multiple this compound variants and structurally distinct catechol-based siderophores like azotochelin, aminochelin, and protochelin.

Naturally Occurring Variants

Research, particularly using high-resolution liquid chromatography-mass spectrometry (LC-MS), has begun to uncover the "chelome" of A. vinelandii, revealing a complex mixture of metallophores. The known natural variants of this compound primarily differ in the composition of their peptide chain or modifications to the chromophore.

-

This compound D and this compound δ: These are among the earliest characterized variants, showing differences in their peptide backbones.

-

Hydroxyl-ferribactin δ: Identified as the most abundant this compound derivative in one study, this variant features a structural change in the chromophore and an additional glutamic acid side chain.

-

This compound D2: This derivative contains an additional CH₂ group, likely as a methyl ester or methyl ether on a homoserine residue in the peptide chain.

Potential for Synthetic Derivatives

The complex structure of this compound presents opportunities for synthetic chemistry to create novel derivatives with tailored properties. While total synthesis is challenging, semi-synthetic modifications or the synthesis of simplified analogues can provide valuable insights into its structure-activity relationship (SAR). For instance, the synthesis of a 5-phenyl derivative of preacinetobactin (a different siderophore) demonstrates a viable strategy involving modification of a key benzaldehyde starting material, which could be adapted for this compound chemistry. Such modifications could be used to alter metal selectivity, improve stability, or conjugate the molecule to drugs for targeted delivery.

Quantitative Data and Characterization

The analysis of this compound variants relies on a combination of spectroscopic and bioactivity data. The following tables summarize key quantitative information available in the literature.

Table 1: Known this compound Variants and Key Structural Features

| Variant Name | Producing Organism | Key Structural Features | Citation |

| This compound D | Azotobacter vinelandii strain D | Chromopeptide with a specific 10-amino-acid chain. | |

| This compound δ | Azotobacter vinelandii | Chromopeptide with a distinct 10-amino-acid chain including (L)-Asp-(D)-Ser-(L)-Hse-Gly-(D)-β-threo-HOAsp-(L)-Ser-(D)-Cit-(L)-Hse-(L)-Hse lactone-(D)-Nδ-Acetyl, Nδ-HOOrn. | |

| Hydroxyl-ferribactin δ | Azotobacter vinelandii | Same peptide chain as other Azotobactins but with a modified chromophore and an extra glutamic acid side chain. | |

| This compound D2 | Azotobacter vinelandii | Contains an additional methyl group, likely on a homoserine residue of the peptide chain. |

Table 2: Metal Complexation Properties of this compound

| Metal Ion | Property | Observation | Citation |

| Fe(III) | Affinity | Very high affinity due to hydroxamate, catechol, and α-hydroxy-acid moieties. | |

| Mo (as Molybdate) | Complexation | Forms strong complexes; uptake is mediated by regulated transport systems. | |

| V (as Vanadate) | Complexation | Forms strong complexes; uptake is mediated by regulated transport systems. | |

| Fe, Mo, V | Kinetics | Complexation with molybdate and vanadate is kinetically faster than with Fe(III). This allows for Mo and V uptake even in the presence of excess iron. |

Table 3: Example Spectroscopic Data for a Synthetic Siderophore Analog (5-Phenyl Preacinetobactin)

| Analysis Type | Data | Citation |

| ¹H NMR (400 MHz, MeOD) | δ 8.72 (s, 1H), 7.66 (d, J = 2.8 Hz, 1H), 7.60 (m, 2H), 7.42-7.26 (m, 5H), 5.24 (d, J = 4.2 Hz, 1H), 4.33 (m, 1H), 4.08 (m, 1H), 3.93 (m. 1H), 3.12 (m, 2H), 1.26 (d, J = 8.5 Hz, 3H). | |

| ¹³C NMR (100 MHz, MeOD) | δ 146.1, 140.2, 133.4, 132.1, 130.8, 128.4, 126.6, 126.1, 116.8, 116.7, 116.5, 116.2, 66.6, 55.2, 21.4, 19.2. | |

| HRMS (ESI-TOF) | for C₂₂H₂₅N₄O₅ [M+H₃O]⁺ m/z calcd 441.1769, obsd. 441.1782. |

Experimental Protocols

The study of this compound and its derivatives involves a multi-step process from production and isolation to characterization and functional analysis.

Protocol 4.1: General Methodology for Siderophore Isolation and Purification

-

Culturing: Grow Azotobacter vinelandii in an iron-deficient medium to induce siderophore production. Molybdenum concentration can also be adjusted to influence the type of siderophore produced.

-

Supernatant Collection: Separate the bacterial cells from the culture medium by centrifugation to obtain the supernatant containing the secreted siderophores.

-

Extraction: Use reversed-phase extraction techniques to capture the siderophores. Note that some hydrophilic variants like vibrioferrin may not be retained by all protocols.

-

Chromatographic Separation: Employ high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), to separate the different siderophore variants present in the extract.

-

Fraction Collection: Collect the fractions corresponding to distinct peaks for further analysis.

Protocol 4.2: Spectroscopic and Mass Spectrometric Characterization

-

UV-Visible Spectroscopy: Analyze the purified variants to record their absorption spectra. The characteristic fluorescence of the pyoverdine-like chromophore is a key identifier.

-

Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (e.g., ESI-TOF) to determine the exact mass of the parent ion, allowing for the calculation of the molecular formula.

-

Tandem MS (MS/MS): Fragment the parent ion to obtain structural information about the peptide sequence and the location of modifications.

-

Nuclear Magnetic Resonance (NMR): For highly purified and concentrated samples, conduct ¹H, ¹³C, and 2D-NMR experiments (e.g., HOHAHA, HMQC, HMBC) to elucidate the complete chemical structure and stereochemistry.

Protocol 4.3: Siderophore Activity Bioassay (Growth Rescue)

This protocol assesses the ability of a purified siderophore or synthetic analog to supply iron to a bacterium that cannot produce its own.

-

Prepare Test Strain: Use a mutant strain of a bacterium (e.g., A. vinelandii or a heterologous host) that is deficient in siderophore biosynthesis.

-

Iron-Deficient Media: Prepare an iron-limited agar medium. The lack of iron will prevent the growth of the test strain.

-

Application of Siderophore: Spot a small amount of the purified this compound variant or synthetic analog onto the center of the agar plate inoculated with the test strain.

-

Incubation: Incubate the plate under appropriate conditions.

-

**

A Technical Guide to the Natural Producers of Azotobactin in Soil Environments

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Azotobactin, a potent peptidic siderophore, plays a critical role in the iron acquisition strategies of certain soil microorganisms. Its high affinity for ferric iron makes it a subject of significant interest for applications in agriculture as a plant growth promoter and in medicine for its potential as a drug delivery agent. This technical guide provides a comprehensive overview of the primary natural producers of this compound in soil, focusing on the genus Azotobacter. It details the regulatory mechanisms governing its biosynthesis, presents quantitative data on production levels, and provides in-depth experimental protocols for the isolation, identification, and quantification of this compound-producing bacteria.

Introduction to this compound

This compound is a member of the pyoverdine family of siderophores, which are fluorescent, iron-chelating compounds produced by various bacteria to scavenge ferric iron (Fe³⁺) from the environment.[1][2] Iron is an essential nutrient for most living organisms, but its bioavailability in aerobic, neutral pH soil environments is extremely low due to the formation of insoluble ferric hydroxides. Siderophores like this compound bind with high affinity to Fe³⁺, forming a complex that can be actively transported into the bacterial cell. Structurally, this compound consists of a dihydroxyquinoline chromophore attached to a peptide chain of varying length and composition.[3] This structure endows it with a very high affinity for Fe(III).[2]

Natural Producers of this compound in Soil Environments

Primary Producers: The Genus Azotobacter

The genus Azotobacter is the principal and most well-documented natural producer of this compound.[4][5] These Gram-negative, aerobic, free-living soil microbes are renowned for their ability to fix atmospheric nitrogen.[4] Several species within this genus have been identified as this compound producers:

-

Azotobacter vinelandii : This is the most extensively studied species regarding this compound production.[1][6][7] It is known to produce various siderophores, including the peptidic this compound and catechol-type siderophores like azotochelin (B1666506) and protochelin, often in response to both iron and molybdenum availability.[7][8]

-

Azotobacter chroococcum : Another common soil inhabitant, A. chroococcum is also recognized as a producer of siderophores, contributing to its plant growth-promoting capabilities.[9]

-

Azotobacter salinestris and Azotobacter tropicalis : Studies on the diversity of Azotobacter in various ecosystems have identified these species as native inhabitants of semi-arid soils and potential producers of plant growth-promoting substances, including siderophores.[10]

Other Potential Producers and Related Siderophores

While Azotobacter is the confirmed source of this compound, other bacteria, particularly within the genus Pseudomonas, produce structurally similar siderophores called pyoverdines.[1][6] Pseudomonas fluorescens and Pseudomonas putida are prolific producers of a wide array of pyoverdines.[8][11] this compound is considered a structural type of pyoverdine.[8] Although they share the same basic chromophore structure, the peptide chains of pyoverdines from Pseudomonas and this compound from Azotobacter are distinct, leading to specificity in their recognition and uptake by the producing bacteria. To date, the production of the specific siderophore defined as this compound has not been definitively attributed to genera other than Azotobacter.

Quantitative Analysis of this compound Production

The production of this compound is tightly regulated by environmental cues, primarily the concentration of available iron. Production is significantly upregulated under iron-deficient conditions. Other factors, such as the availability of molybdenum, another important cofactor for nitrogenase, can also influence the type and quantity of siderophores produced.[8]

Quantitative data from laboratory studies indicate a wide range of production levels, largely dependent on the specific strain and culture conditions.

| Producer Strain | Culture Condition | Siderophore Concentration (µM) | Reference |

| Azotobacter vinelandii | Iron-deficient culture medium | 10 - 360 | [1] |

| Pseudomonas fluorescens (for pyoverdine) | Succinic medium | 1.758% (relative units) | [11] |

| Pseudomonas aeruginosa (for pyoverdine) | Succinic medium | 1.749% (relative units) | [11] |

Regulatory Mechanisms of this compound Biosynthesis

The synthesis of this compound is a complex process encoded by a dedicated biosynthetic gene cluster and is primarily regulated at the transcriptional level in response to iron availability.

Genetic Locus: The this compound Biosynthesis Gene Cluster

In Azotobacter vinelandii, the genes responsible for this compound synthesis are organized in a cluster.[6][8] This cluster includes genes encoding non-ribosomal peptide synthetases (NRPSs), which are large enzymes that assemble the peptide backbone of this compound, as well as genes for chromophore synthesis, modification, and transport.[1][6]

Signaling Pathway for Iron-Dependent Regulation

The central regulator of iron homeostasis in A. vinelandii and many other bacteria is the Ferric Uptake Regulator (Fur) protein .[12][13] The regulatory mechanism can be summarized as follows:

-

Iron-Replete Conditions: When intracellular iron levels are sufficient, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the this compound biosynthesis genes. This binding physically blocks RNA polymerase from initiating transcription, thereby repressing the production of this compound.

-

Iron-Deficient Conditions: Under iron starvation, intracellular Fe²⁺ levels drop. Fur is no longer able to bind iron and undergoes a conformational change, causing it to detach from the Fur box.

-

Derepression and Transcription: With the Fur repressor removed, RNA polymerase can access the promoter and initiate the transcription of the this compound biosynthesis genes, leading to the production and secretion of the siderophore.

In addition to the primary Fur-mediated control, two-component regulatory systems (TCSs) are also involved in sensing and responding to various environmental stimuli that can influence siderophore production.[14][15] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The sensor kinase detects a specific environmental signal (e.g., nutrient limitation, oxidative stress) and autophosphorylates. It then transfers the phosphoryl group to the response regulator, which in turn modulates the expression of target genes, including those for siderophore synthesis.

Experimental Protocols

Isolation and Identification of this compound-Producing Bacteria from Soil

This protocol outlines the steps to isolate and identify Azotobacter species from a soil sample. The principle relies on using a nitrogen-free medium, which selectively allows the growth of nitrogen-fixing bacteria like Azotobacter.

Methodology:

-

Soil Sample Collection: Collect 10-20 g of topsoil (5-15 cm depth) from the desired location into a sterile bag.

-

Soil Suspension and Serial Dilution:

-

Add 10 g of the soil sample to 90 mL of sterile saline (0.85% NaCl) solution.

-

Vortex vigorously for 2 minutes to create a 10⁻¹ dilution.

-

Perform serial dilutions down to 10⁻⁶ by transferring 1 mL of the previous dilution into 9 mL of sterile saline.

-

-

Enrichment (Optional but Recommended):

-

Inoculate 1 mL of the 10⁻¹ dilution into a flask containing 50 mL of a nitrogen-free broth (e.g., Ashby's broth).

-

Incubate at 28-30°C for 5-7 days on a shaker. Look for the development of a surface pellicle, a characteristic of Azotobacter growth.

-

-

Plating and Isolation:

-